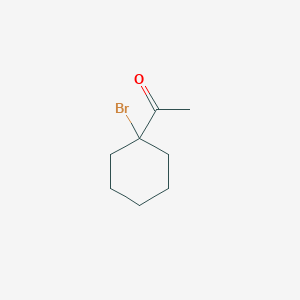
1-(1-Bromocyclohexyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromocyclohexyl)ethanone is an organic compound with the molecular formula C8H13BrO It is a brominated derivative of cyclohexanone, characterized by the presence of a bromine atom attached to the cyclohexyl ring and an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(1-Bromocyclohexyl)ethanone typically involves the bromination of cyclohexyl ethanone. One common method includes the reaction of cyclohexyl ethanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclohexyl ring .
Industrial production methods may involve more efficient and scalable processes. For example, the use of bromine and a catalyst in a continuous flow reactor can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired outcome .
Analyse Chemischer Reaktionen
1-(1-Bromocyclohexyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific reaction temperatures and times to optimize the yield and selectivity of the desired products .
Wissenschaftliche Forschungsanwendungen
1-(1-Bromocyclohexyl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-Bromocyclohexyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromocyclohexyl)ethanone can be compared with other similar compounds, such as:
1-(1-Chlorocyclohexyl)ethanone: Similar in structure but with a chlorine atom instead of bromine.
1-(1-Iodocyclohexyl)ethanone: Contains an iodine atom, which makes it more reactive in certain substitution reactions compared to the brominated derivative.
Cyclohexyl ethanone: The non-halogenated parent compound, which lacks the unique properties imparted by the bromine atom.
Eigenschaften
CAS-Nummer |
56077-27-1 |
|---|---|
Molekularformel |
C8H13BrO |
Molekulargewicht |
205.09 g/mol |
IUPAC-Name |
1-(1-bromocyclohexyl)ethanone |
InChI |
InChI=1S/C8H13BrO/c1-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI-Schlüssel |
RIKQCIILRLEKPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















